2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid
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Overview
Description
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .
Scientific Research Applications
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-2-phenylacetic acid
- 3-(3-Oxo-1,2-benzothiazol-2(3H)-yl)propanoic acid
Uniqueness
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylpropanoic acid moiety differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-15-12-8-4-5-9-14(12)21-17(15)13(16(19)20)10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDEDUEMHVAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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